3-Methoxy-n,n-dimethylbenzamide
Overview
Description
3-Methoxy-n,n-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group at the third position and the amide nitrogen is dimethylated. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-n,n-dimethylbenzamide can be synthesized through several methods. One common route involves the reaction of 3-methoxybenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-n,n-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxy-n,n-dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Methoxy-n,n-dimethylbenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-n,n-dimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The methoxy group and dimethylamino functionality play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxybenzamide: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
N,N-Diethyl-3-methylbenzamide: Similar structure but with ethyl groups instead of methyl, leading to variations in its physical and chemical properties.
Uniqueness
3-Methoxy-n,n-dimethylbenzamide is unique due to the presence of both the methoxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methoxy-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)8-5-4-6-9(7-8)13-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUPPISUFOVTKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298269 | |
Record name | 3-methoxy-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7290-99-5 | |
Record name | NSC122107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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